Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the class of isoxazoles, characterized by its unique structural features including a cyclopropyl group and a pyridyl moiety. This compound has garnered interest in various fields such as medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various chemical methods, primarily focusing on the cyclization of suitable precursors. Its synthesis and applications have been documented in scientific literature and patents, highlighting its relevance in drug development and agrochemical applications.
Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate is classified as an isoxazole derivative. Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom, which contribute to the compound's unique properties.
The synthesis of ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate typically involves several key steps:
The synthesis may utilize various reagents such as:
Flow chemistry techniques can enhance efficiency by allowing for continuous processing of reactants, thus improving yield and reducing reaction times .
Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate has a complex molecular structure that includes:
The molecular formula is , with a molecular weight of approximately 305.12 g/mol. The compound's structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate can undergo several chemical reactions:
Common reagents used include:
The mechanism of action for ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate involves its interaction with biological targets:
Data from studies suggest that modifications in substituents significantly affect the compound's pharmacological properties .
Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate typically appears as a crystalline solid or powder. It exhibits moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.
Key chemical properties include:
Relevant data indicates that this compound maintains structural integrity under various pH conditions, making it suitable for pharmaceutical applications.
Ethyl 5-Cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate has several scientific uses:
Ethyl 5-cyclopropyl-3-(3,5-dichloro-4-pyridyl)isoxazole-4-carboxylate emerged as a structurally novel chemotype during targeted screening campaigns for farnesoid X receptor (FXR, NR1H4) agonists. FXR, a nuclear hormone receptor regulating bile acid homeostasis, lipid metabolism, and glucose balance, became a high-priority therapeutic target for metabolic disorders in the early 2010s [1] [4]. Early FXR modulators like bile acid analogs suffered from pharmacokinetic limitations and off-target effects, driving the search for synthetic ligands with improved specificity and drug-like properties. Within this context, the isoxazole-pyridine hybrid scaffold was identified through systematic optimization of heterocyclic cores known to engage nuclear receptors [1].
Patent analyses reveal that this compound specifically evolved from structure-activity relationship (SAR) studies around isoxazole carboxylates. Researchers systematically modified the C3 and C5 positions of the isoxazole core, discovering that 3,5-dichloro-4-pyridyl substitution at C3 and cyclopropyl at C5 conferred exceptional FXR binding affinity (IC₅₀ = 42 nM) and functional agonism in hepatocyte assays [4]. The ethyl ester moiety served as a critical carboxylic acid bioisostere, balancing membrane permeability and aqueous solubility while enabling prodrug strategies. Key synthetic routes involved:
Table 1: Key Activity Metrics of the Compound in FXR Modulation Studies
Parameter | Value | Assay System | Reference |
---|---|---|---|
FXR Binding IC₅₀ | 42 nM | Fluorescence Polarization | [4] |
EC₅₀ (Transcriptional Activation) | 110 nM | GAL4-hFXR Reporter HepG2 | [4] |
Solubility (pH 7.4) | 28 µM | Kinetic Aqueous Solubility | [1] |
LogD (pH 7.4) | 2.9 | Shake-Flask Method | [1] |
This compound exemplifies three strategic design principles in nuclear receptor-targeted therapeutics: vectorial diversity, metabolic stabilization, and bioisosteric replacement. The isoxazole core provides a conformationally restrained heterocyclic platform that projects hydrophobic (cyclopropyl), halogen-bonding (dichloropyridyl), and polar (ester) pharmacophores into distinct spatial regions of the FXR ligand-binding domain [1] [4]. This vectorial arrangement mimics the charge distribution of endogenous bile acids while resisting glucuronidation observed with steroidal FXR agonists.
The cyclopropyl group represents a deliberate metabolic stabilization strategy. Compared to linear alkyl chains, its ring strain enhances σ-orbital overlap with the isoxazole C5 position, reducing cytochrome P450-mediated oxidation. This design choice increased hepatic exposure 3.7-fold in preclinical models relative to the n-propyl analog [1]. Concurrently, the 3,5-dichloro-4-pyridyl moiety functions as a halogen-bond donor, forming a critical interaction with the carbonyl oxygen of FXR's His298 residue—a interaction confirmed through co-crystallography studies of analogous compounds [4].
The ethyl carboxylate group serves as a versatile carboxylic acid bioisostere. While carboxylic acids directly enhance FXR binding through salt bridge formation with Arg331, their ionization state limits cellular uptake. The ethyl ester pro-moiety in this compound demonstrated 92% oral bioavailability in rodent models, with esterase hydrolysis liberating the active acid metabolite in vivo [4] [5]. This bioisosteric approach resolved the perennial challenge of balancing nuclear receptor affinity with pharmacokinetic viability in FXR ligands.
Table 2: Impact of Scaffold Modifications on FXR-Targeted Activity
Structural Element | Chemical Rationale | Effect on FXR Activity |
---|---|---|
Isoxazole Core | Rigid planar heterocycle with dipole moment = 3.2 D | ↑ Binding affinity (10-fold vs. pyrazole) |
5-Cyclopropyl | High σ-donor capacity (Taft σ* = -0.21) | ↑ Metabolic stability (t₁/₂ +237 min) |
3-(3,5-Dichloro-4-pyridyl) | Halogen bond donor (Cl···O=His298, 3.1 Å) | ↑ Agonist potency (EC₅₀ 110 nM) |
Ethyl Ester | Carboxylate prodrug (logP = 2.1 vs. acid logP = 1.3) | ↑ Oral bioavailability (F = 92%) |
The scaffold's synthetic versatility enabled extensive exploration of structure-activity relationships. Over 120 analogs documented in patent literature demonstrate tolerability for:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1